molecular formula C9H9FO2 B6359597 3-Fluoro-2,6-dimethylbenzoic acid CAS No. 26829-84-5

3-Fluoro-2,6-dimethylbenzoic acid

Cat. No.: B6359597
CAS No.: 26829-84-5
M. Wt: 168.16 g/mol
InChI Key: JCJUCUGMAVRVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and one carboxyl group. The introduction of halogens such as fluorine, chlorine, bromine, or iodine onto the aromatic ring can significantly alter the electronic and steric properties of the parent molecule. This, in turn, influences their acidity, reactivity, and biological activity.

These compounds serve as versatile building blocks in organic synthesis, finding extensive use as precursors or intermediates in the production of pharmaceuticals, agrochemicals, and dyes. nih.gov The specific halogen and its position on the aromatic ring can be manipulated to fine-tune the properties of the final product. For instance, halogenation can enhance the lipophilicity of a molecule, which is a crucial factor in the design of bioactive compounds. Furthermore, the carbon-halogen bond can participate in various coupling reactions, enabling the construction of more complex molecular architectures. The synthesis of these compounds can be achieved through various methods, including the direct halogenation of aromatic carboxylic acids or the oxidation of halogenated alkylbenzenes. nih.govacs.org

Significance of Fluorine Substitution in Benzoic Acid Derivatives

The incorporation of fluorine into benzoic acid derivatives has become a prominent strategy in medicinal chemistry and materials science. lookchem.commdpi.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly increase the acidity of the carboxylic acid group. quora.com This modification can also influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com

Steric and Electronic Effects of Ortho-Methyl and Fluoro Substituents

The presence of substituents at the ortho positions (adjacent to the carboxyl group) of benzoic acid can lead to unique steric and electronic effects, collectively known as the "ortho effect." libretexts.orgquora.com In the case of 3-Fluoro-2,6-dimethylbenzoic acid, the two methyl groups at the 2 and 6 positions exert significant steric hindrance. This steric bulk forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org

This twisting has a profound impact on the molecule's properties. It disrupts the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the benzoic acid. wikipedia.org Almost all ortho-substituents, regardless of whether they are electron-donating or electron-withdrawing, tend to increase the acid strength of benzoic acid due to this steric inhibition of resonance. libretexts.orgvedantu.com

The fluorine atom at the 3-position, while not in an ortho position, contributes its strong electron-withdrawing inductive effect, further influencing the electron density of the aromatic ring and the acidity of the carboxyl group. quora.com The interplay of the steric hindrance from the ortho-methyl groups and the electronic effect of the fluorine atom makes this compound a fascinating subject for studying the combined influences of these substituent effects.

Research Landscape and Knowledge Gaps for this compound

The research landscape for substituted benzoic acids is vast, with many derivatives being explored for their potential applications. For instance, related compounds like 2-fluoro-6-methylbenzoic acid are used in the synthesis of inhibitors for the epidermal growth factor receptor (EGFR) and in the development of drugs like avacopan. ossila.com Similarly, 2-chloro-6-fluoro-3-methylbenzoic acid is a known intermediate in the synthesis of inhibitors for stearoyl-CoA desaturase 1 (SCD1), which are being investigated for the treatment of obesity. guidechem.com

However, specific research focusing solely on this compound appears to be more limited. While its synthesis and basic properties are documented, extensive studies on its applications in medicinal chemistry, materials science, or as a ligand in coordination chemistry are not widely reported in the available literature. This represents a significant knowledge gap and an opportunity for future research.

Further investigations could explore the potential of this compound as a building block for novel pharmaceuticals, leveraging the unique steric and electronic properties conferred by its substituents. Its utility in the synthesis of advanced materials, such as polymers or metal-organic frameworks, also remains an underexplored area. Detailed studies on its reactivity, biological activity, and coordination chemistry would be valuable in unlocking the full potential of this intriguing molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJUCUGMAVRVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 2,6 Dimethylbenzoic Acid

Directed Ortho-Metalation and Carboxylation Routes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. mdpi.combiosynth.com This method relies on the presence of a directing metalation group (DMG) which complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. mdpi.combiosynth.com The resulting aryllithium species can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group. mdpi.com

Lithium-Halogen Exchange Strategies with Carbon Dioxide

A prominent route to substituted benzoic acids involves the lithium-halogen exchange of an aryl halide, followed by carboxylation. This method is particularly effective for the synthesis of sterically hindered or electronically complex benzoic acids.

The successful synthesis of a related compound, 4-fluoro-2,6-dimethylbenzoic acid, highlights the critical importance of optimizing reaction conditions. In this synthesis, the starting aryl bromide is treated with an organolithium reagent, such as n-butyllithium, to generate an aryllithium intermediate. The choice of solvent and temperature is crucial for maximizing the yield and minimizing side reactions. For instance, using tetrahydrofuran (B95107) (THF) as a solvent instead of diethyl ether can significantly improve the yield. wikipedia.org Furthermore, conducting the lithium-halogen exchange at a low temperature, such as -78 °C, is essential to suppress the decomposition of the thermally sensitive aryllithium intermediate. wikipedia.org These optimized conditions have been shown to dramatically increase the yield of the desired carboxylic acid from as low as 17% to as high as 96%. wikipedia.orgorganic-chemistry.orgorgsyn.org

A general procedure for the synthesis of a substituted benzoic acid via this method would involve dissolving the aryl bromide in anhydrous THF, cooling the solution to -78 °C, and then adding a solution of n-butyllithium dropwise. The reaction mixture is typically stirred at this low temperature for a period to ensure complete formation of the aryllithium species before the introduction of the carbon dioxide source. orgsyn.org

The method of introducing carbon dioxide to the aryllithium intermediate significantly impacts the reaction's efficiency. While bubbling CO2 gas through the reaction mixture is a common practice, it suffers from drawbacks such as low solubility in organic solvents. organic-chemistry.org A more effective approach is the use of milled dry ice (solid carbon dioxide). wikipedia.orgorganic-chemistry.orgorgsyn.orglibretexts.orggoogle.com Milling the dry ice increases its surface area, which enhances its availability in the reaction solution. organic-chemistry.org To prevent the introduction of moisture, which can quench the highly reactive aryllithium intermediate, the milled dry ice should be washed with an anhydrous solvent like THF under an inert atmosphere before use. wikipedia.org This technique has been demonstrated to provide a substantial increase in product yield compared to methods employing gaseous CO2. wikipedia.orgorganic-chemistry.orgorgsyn.org

ParameterConditionAdvantage
Solvent Tetrahydrofuran (THF)Improved yield compared to diethyl ether. wikipedia.org
Temperature -78 °CSuppresses decomposition of the aryllithium intermediate. wikipedia.org
CO2 Source Milled Dry IceIncreased availability of CO2 in solution, leading to higher yields. wikipedia.orgorganic-chemistry.orgorgsyn.org
Workup Simple acid-base workupOften sufficient for purification, avoiding chromatography. wikipedia.org

Grignard Reagent-Mediated Carboxylation Approaches

The carboxylation of Grignard reagents is a classic and widely used method for the preparation of carboxylic acids. This approach involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide, followed by an acidic workup. For the synthesis of 3-Fluoro-2,6-dimethylbenzoic acid, this would entail the preparation of a Grignard reagent from a suitable halogenated precursor, such as 1-bromo-3-fluoro-2,6-dimethylbenzene.

The general procedure involves the reaction of the aryl halide with magnesium metal in an ethereal solvent like THF to form the Grignard reagent, 3-fluoro-2,6-dimethylphenylmagnesium bromide. This is then reacted with solid carbon dioxide (dry ice) or by bubbling CO2 gas through the solution. Subsequent acidification with an aqueous acid, such as hydrochloric acid, yields the final carboxylic acid.

Research on the carboxylation of the related 2,6-dimethylphenylmagnesium bromide has shown that the reaction can proceed at room temperature with good yields, for instance, achieving a 77% yield after 30 minutes when using DBU (1,8-diazabicycloundec-7-ene) as a base in THF saturated with CO2. libretexts.org

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions offer a modern and versatile alternative for the synthesis of carboxylic acids and their derivatives. These reactions typically involve the coupling of an aryl halide or triflate with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. For the synthesis of this compound, a potential precursor would be a 3-halo-2,6-dimethylfluorobenzene or a 3-fluoro-2,6-dimethylphenyl triflate.

Functional Group Transformation from Precursor Molecules

Another synthetic strategy involves the transformation of an existing functional group on a precursor molecule into a carboxylic acid. A plausible route to this compound could start from 2,6-dimethyl-3-fluoroaniline.

The synthesis of this aniline (B41778) precursor can be achieved through various methods, including the reduction of a corresponding nitro compound. The amino group of 2,6-dimethyl-3-fluoroaniline can then be converted to other functionalities via diazotization. The Sandmeyer reaction, for example, allows for the conversion of an aryl diazonium salt, formed from the reaction of the aniline with nitrous acid, into a variety of functional groups, including nitriles (using CuCN). libretexts.org The resulting nitrile can then be hydrolyzed to the desired carboxylic acid.

Alternatively, the amino group can be converted into a bromine atom via a Sandmeyer-type reaction, yielding 1-bromo-3-fluoro-2,6-dimethylbenzene. This aryl bromide can then be utilized in the lithium-halogen exchange or Grignard carboxylation routes described in sections 2.1.1 and 2.1.2. The synthesis of 1-bromo-2-fluorobenzene (B92463) from o-bromoaniline through a modified Schiemann reaction provides a procedural precedent for such transformations. orgsyn.org

Oxidation of Alkyl Side Chains on Fluorinated Aromatics

A primary and logical route to this compound involves the oxidation of the methyl groups of a suitable fluorinated precursor, namely 2-Fluoro-1,3-dimethylbenzene. sigmaaldrich.comfishersci.fi This method leverages the presence of the fluorine atom on the aromatic ring from the outset and focuses on the transformation of the alkyl side chains. The oxidation of xylene derivatives to their corresponding benzoic acids is a well-established industrial process, often employing strong oxidizing agents in the presence of metal catalysts. google.com

The reaction typically proceeds by subjecting 2-Fluoro-1,3-dimethylbenzene to a potent oxidizing system. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). However, for improved selectivity and milder conditions, catalytic oxidation is preferred. A common catalytic system involves the use of cobalt and manganese salts, such as cobalt (II) acetate (B1210297) and manganese (II) acetate, in an acetic acid solvent under elevated temperature and pressure with a source of oxygen. google.com

The selective oxidation of one methyl group to a carboxylic acid is the desired outcome. The reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding phthalic acid derivative or other side products.

Table 1: Illustrative Reaction Conditions for the Oxidation of 2-Fluoro-1,3-dimethylbenzene

ParameterCondition
Starting Material 2-Fluoro-1,3-dimethylbenzene
Oxidizing Agent Oxygen-enriched air
Catalyst Cobalt (II) acetate, Manganese (II) acetate
Solvent Glacial Acetic Acid
Temperature 100-150 °C
Pressure 3000-7000 kPa

This table presents a generalized set of conditions based on established methods for xylene oxidation. google.com Specific yields for this compound would require empirical determination.

Fluorination Methodologies for Benzoic Acid Skeletons

An alternative synthetic strategy involves the introduction of a fluorine atom onto the aromatic ring of 2,6-dimethylbenzoic acid. This approach falls under the category of late-stage fluorination. Various methods for the fluorination of aromatic compounds have been developed, including electrophilic, nucleophilic, and radical pathways. researchgate.net For the synthesis of this compound, a regioselective fluorination at the meta-position to the carboxyl group is required.

One promising method is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. However, a more direct approach involves the use of modern fluorinating agents. A notable development in this area is the synthesis of 2-fluorobenzoic acids through the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.orgumn.edu This method utilizes readily available starting materials and fluoride (B91410) salts in polar aprotic solvents. While this specific protocol is for 2-fluorobenzoic acids, the underlying principles could potentially be adapted for the synthesis of 3-fluoro isomers with appropriate starting materials and directing groups.

The direct fluorination of 2,6-dimethylbenzoic acid would likely require a method that favors C-H activation and subsequent fluorination. This remains a challenging area of research, but advancements in transition-metal-catalyzed C-H fluorination may offer future pathways.

Table 2: Conceptual Fluorination Approach for 2,6-dimethylbenzoic Acid

ParameterCondition
Starting Material 2,6-Dimethylbenzoic Acid
Fluorinating Agent Selectfluor® (electrophilic) or a nucleophilic fluoride source with a suitable leaving group on the ring
Catalyst Transition metal catalyst (e.g., Palladium, Copper) for C-H activation
Solvent Polar aprotic solvent (e.g., Acetonitrile (B52724), DMF)
Temperature 50-120 °C

This table outlines a conceptual approach, as direct fluorination of 2,6-dimethylbenzoic acid to the 3-fluoro isomer is not well-documented. The conditions are based on general fluorination methodologies.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound to develop more sustainable manufacturing methods. e3s-conferences.org

For the oxidation route, green chemistry would advocate for the replacement of stoichiometric heavy metal oxidants like potassium permanganate with catalytic systems that use a cleaner oxidant, such as molecular oxygen or hydrogen peroxide. The use of cobalt and manganese catalysts is a step in this direction, but further research into more benign and recyclable catalysts is warranted. Additionally, minimizing the use of organic solvents or replacing them with greener alternatives like water or supercritical fluids would enhance the environmental profile of the synthesis. The concept of the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of product, is a key metric in evaluating the greenness of a process. e3s-conferences.org

In the context of fluorination, traditional methods often employ hazardous reagents. Modern green approaches focus on developing safer fluorinating agents and reaction conditions. For instance, the use of potassium fluoride (KF) as a fluoride source is preferable to more toxic and difficult-to-handle reagents like sulfuryl fluoride (SO₂F₂) gas or potassium bifluoride (KHF₂). eurekalert.orgsciencedaily.com The development of catalytic methods that can operate under milder conditions with higher atom economy is a central goal of green chemistry in fluorination. sciencedaily.com Designing synthetic routes that reduce the number of steps, and therefore minimize waste generation, is also a key consideration. nih.gov

Spectroscopic Data for this compound Remains Elusive

A comprehensive search for detailed spectroscopic and structural elucidation data for the chemical compound this compound has yielded limited specific experimental results. While general principles of spectroscopic analysis are well-documented, and data for structurally related compounds are available, a complete set of dedicated ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectra for this compound could not be located in the public domain through the conducted searches.

The intended article, "Advanced Spectroscopic and Structural Elucidation of this compound," was structured to provide an in-depth analysis of the compound's molecular features. However, the absence of specific, verifiable data for each outlined subsection prevents the creation of a scientifically accurate and detailed report as requested.

Information on related compounds, such as 3-fluorobenzoic acid nih.govspectrabase.com, 2,6-dimethylbenzoic acid nih.govchemicalbook.comsigmaaldrich.comchemicalbook.comchemicalbook.comchemicalbook.com, and other substituted benzoic acids rsc.orgrsc.orgsigmaaldrich.comrsc.orgsigmaaldrich.comchemicalbook.comchemicalbook.com, was found. This includes ¹H NMR, ¹³C NMR, and FTIR data. For instance, the ¹H and ¹³C NMR spectra of 3,5-dimethylbenzoic acid and 3-fluorobenzoic acid are available and show the expected signals for the aromatic protons, methyl groups, and carboxylic acid functionality rsc.org. Similarly, FTIR data for 3-fluorobenzoic acid and 2,6-dimethylbenzoic acid provide information about their characteristic vibrational frequencies nih.govchemicalbook.com.

However, without the specific spectral data for this compound, any attempt to populate the outlined article sections would rely on theoretical estimations and comparisons, which would not meet the required standard of "detailed research findings." The crucial experimental values for chemical shifts (δ) in ppm and coupling constants (J) in Hz for its unique proton, carbon, and fluorine environments are not available. Likewise, specific data from two-dimensional NMR techniques like COSY, HSQC, and HMBC, which would definitively establish the connectivity within the molecule, could not be found. The same applies to the specific vibrational frequencies in the FTIR spectrum of the target compound.

Given the strict instruction to focus solely on this compound and the lack of specific data, it is not possible to generate the requested in-depth scientific article. Further research or direct experimental analysis of the compound would be necessary to obtain the required spectroscopic information.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 2,6 Dimethylbenzoic Acid

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy

Raman spectroscopy offers a vibrational fingerprint of a molecule, sensitive to its specific structural features. While a complete, publicly available, and assigned Raman spectrum for 3-Fluoro-2,6-dimethylbenzoic acid is not readily found in the searched literature, analysis of related structures provides a basis for expected vibrational modes. For instance, studies on similar fluorinated and methylated benzoic acids, such as 2,3,6-trifluorobenzoic acid, demonstrate characteristic shifts. nih.gov Key vibrational modes would include C-H stretching from the methyl groups, aromatic C-C ring vibrations, and the distinctive carbonyl (C=O) stretch of the carboxylic acid group. The presence of the C-F bond would also introduce a specific stretching vibration. In dimeric forms, which are common for carboxylic acids, the O-H stretching frequency is expected to show a significant red shift due to strong hydrogen bonding. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight of a compound and understanding its fragmentation patterns under ionization. The molecular formula for this compound is C₉H₉FO₂, yielding a precise molecular weight.

Analysis of related compounds, like 2,6-dimethylbenzoic acid, shows typical fragmentation patterns involving the loss of the carboxylic acid group or parts thereof. nih.gov For this compound, the primary fragmentation pathways would likely involve the loss of H₂O, CO, and COOH moieties. The stability of the resulting fragments would be influenced by the electronic effects of both the fluorine atom and the two methyl groups on the aromatic ring.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonFormula of Lost Neutralm/z of FragmentNotes
[M-H₂O]⁺H₂O150.05Loss of water from the carboxylic acid group.
[M-CO]⁺CO140.06Decarbonylation of the molecular ion.
[M-COOH]⁺COOH123.07Loss of the entire carboxylic acid group, resulting in a fluorodimethylbenzene cation.

Note: The m/z values are based on the calculated exact mass of the parent molecule and its fragments.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled detail on molecular conformation and intermolecular interactions. rsc.org

Determination of Molecular Conformation and Torsion Angles

The conformation of this compound is largely dictated by the steric hindrance imposed by the two methyl groups at the ortho positions (2 and 6) relative to the carboxylic acid. This steric crowding forces the carboxyl group to rotate out of the plane of the benzene (B151609) ring. In the parent molecule, 2,6-dimethylbenzoic acid, this torsion angle is significant. chemicalbook.comsigmaaldrich.com The addition of a fluorine atom at the 3-position would further influence the electronic distribution and could introduce subtle changes to the ring geometry and the precise torsion angle.

In related structures like 2,6-difluorobenzoic acid, the dihedral angle between the carboxylate group and the benzene ring is noted to be 33.70 (14)°. researchgate.net A similar significant out-of-plane rotation is expected for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This is a dominant and highly predictable interaction that dictates the primary supramolecular structure. These dimers create a characteristic R²₂(8) ring motif.

Beyond this primary hydrogen bonding, the crystal packing would be influenced by weaker interactions. The presence of the fluorine atom opens the possibility for C-H···F hydrogen bonds or even halogen bonding, where the fluorine atom acts as an electrophilic or nucleophilic center. rsc.org These interactions, along with van der Waals forces, would guide the arrangement of the hydrogen-bonded dimers into a three-dimensional lattice. The specific nature of these interactions, such as the formation of sheets or chains, would depend on the precise molecular conformation and steric factors. researchgate.net

Computational and Theoretical Chemistry of 3 Fluoro 2,6 Dimethylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com For 3-Fluoro-2,6-dimethylbenzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy three-dimensional structure. mdpi.compsu.edu

This process, known as geometry optimization, identifies the most stable arrangement of atoms by calculating forces on each atom and adjusting their positions until a minimum energy state is reached. The output provides key data such as bond lengths, bond angles, and dihedral angles that define the molecular geometry.

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization for this compound This table is for illustrative purposes to show the type of data that would be generated from a DFT calculation. Specific values require dedicated computational research.

Parameter Hypothetical Value
Total Energy Value in Hartrees
Dipole Moment Value in Debye
Key Bond Lengths (Å)
C(carboxyl)-C(ring) ~1.49
C=O ~1.21
C-O(H) ~1.35
C-F ~1.36
**Key Bond Angles (°) **
O=C-O ~122
C(ring)-C(carboxyl)-O ~118
**Key Dihedral Angle (°) **

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. libretexts.org While computationally less demanding than more advanced methods, HF neglects a portion of the electron correlation, which can affect the accuracy of the results. libretexts.org

Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), are built upon the HF solution to incorporate electron correlation more accurately. These methods provide more reliable energies and properties but at a significantly higher computational cost. For a molecule like this compound, HF calculations would provide a good first approximation of its electronic structure and orbitals. acs.org For higher accuracy, especially for calculating reaction barriers or precise interaction energies, post-HF methods would be the preferred choice.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactivity. acs.orgacs.org The MEP map displays the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites).

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carboxylic acid group and, to a lesser extent, the fluorine atom. These are the primary sites for interaction with electrophiles or for forming hydrogen bonds. acs.org

Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid group, making it the most likely site for deprotonation (acidity). The hydrogen atoms of the methyl groups would also show a slight positive potential. acs.org

The MEP map provides valuable insights into intermolecular interactions, such as how the molecule would orient itself when approaching another molecule or a biological receptor. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. acs.orgacs.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. actascientific.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is typically distributed over the electron-rich aromatic ring, while the LUMO is often localized on the carboxylic acid group and the benzene (B151609) ring. researchgate.net The electron-withdrawing fluorine atom and electron-donating methyl groups would modulate the energies of these orbitals.

Table 2: Illustrative Data from a Hypothetical FMO Analysis for this compound This table is for illustrative purposes. Specific values require dedicated computational research.

Parameter Hypothetical Value (eV) Description
E(HOMO) ~ -7.0 to -6.0 Energy of the highest occupied molecular orbital.
E(LUMO) ~ -2.0 to -1.0 Energy of the lowest unoccupied molecular orbital.

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | A larger gap indicates higher chemical stability. actascientific.com |

Molecular Modeling and Dynamics Simulations

While quantum calculations examine static molecular structures, molecular modeling and dynamics simulations explore the movement and conformational behavior of molecules over time.

The presence of two methyl groups at the ortho positions (2 and 6) relative to the carboxylic acid in this compound creates significant steric hindrance. This crowding forces the carboxylic acid group to rotate out of the plane of the benzene ring. In contrast, unsubstituted benzoic acid is generally planar. The dihedral angle between the plane of the carboxyl group and the benzene ring is a key structural parameter. For similarly crowded molecules like 2,6-difluorobenzoic acid, this angle is reported to be around 33.7°. nih.gov

Computational methods can map the conformational landscape by systematically rotating the C(ring)-C(carboxyl) bond and calculating the energy at each step. This generates a potential energy surface that reveals:

The most stable conformation (the global energy minimum).

Other local energy minima corresponding to less stable conformers.

The energy barriers (transition states) that must be overcome for the molecule to rotate from one conformation to another.

These rotational barriers are critical for understanding the molecule's flexibility and how easily it can adopt different shapes, which is important for its interaction with other molecules and its physical properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate molecular structures and assignments. Density Functional Theory (DFT) is the most common method for these predictions. researchgate.netnih.gov

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. youtube.com The process involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated at the optimized geometry.

Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), or by using a linear scaling approach. youtube.com

This predictive power is invaluable for confirming structural assignments, especially for complex molecules or for distinguishing between isomers. Comparing the DFT-calculated spectrum with the experimental one can confirm the proposed structure if the mean absolute deviation between the values is low. youtube.com Furthermore, changes in chemical shifts upon dimerization or solvent interaction, as observed experimentally, can be interpreted and supported by calculations performed on the dimer or solvated clusters. ucl.ac.ukacs.org

Vibrational Spectroscopy (FTIR and Raman): Theoretical calculations are essential for the assignment of vibrational spectra. For this compound, DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.gov

A key area of interest is the O-H and C=O stretching regions in the FTIR spectrum. The formation of a hydrogen-bonded dimer in the solid state or in apolar solvents leads to a significant red shift (lowering of frequency) of the O-H stretching band and a slight red shift of the C=O stretching frequency compared to the monomeric form. nih.gov DFT calculations on both the monomer and the dimer can accurately reproduce these shifts, confirming the presence of strong hydrogen bonding. nih.gov

To achieve better agreement between calculated and experimental frequencies, the computed harmonic frequencies are often uniformly scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 2: Conceptual Comparison of Experimental vs. DFT-Calculated Spectroscopic Data

Parameter Experimental Data DFT-Calculated Data (Monomer) DFT-Calculated Data (Dimer) Insight Gained
¹H NMR
Carboxyl Proton (δ, ppm) ~12-13 (in CDCl₃) ~6-7 ~12-13 Shift confirms dimerization in non-polar solvent.
¹³C NMR
Carbonyl Carbon (δ, ppm) ~172 ~170 ~173 Change in electronic environment upon H-bonding.
FTIR
O-H Stretch (cm⁻¹) Broad, ~2500-3300 Sharp, ~3560 Broad, ~3000 Red shift confirms strong hydrogen bonding.
C=O Stretch (cm⁻¹) ~1690 ~1740 ~1700 Shift indicates weakening of C=O bond in dimer.

Note: The values are illustrative and represent typical shifts observed for benzoic acids, not specific experimental values for this compound.

Mechanistic Insights into Reactivity via Computational Approaches

Computational methods, particularly those based on DFT, offer profound mechanistic insights by calculating reactivity descriptors that quantify the electronic structure of a molecule. These descriptors help predict how a molecule will behave in a chemical reaction. nih.govmdpi.com

Acidic Strength (pKa): The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Computational chemistry can predict gas-phase acidity and, through solvation models, pKa in solution. Key findings from studies on substituted benzoic acids include:

Substituent Effects: Electron-withdrawing groups (like fluorine) stabilize the benzoate anion through inductive effects, increasing the acidity (lowering the pKa) of the parent acid. Conversely, electron-donating groups (like methyl) destabilize the anion and decrease acidity. mdpi.com For this compound, there is a competing effect between the electron-withdrawing fluorine and the two electron-donating methyl groups.

Reactivity Descriptors: DFT-based descriptors such as chemical potential, molecular softness, and Fukui functions can be correlated with experimental pKa values. nih.govmdpi.com The Fukui function, for instance, can identify the most acidic proton in a molecule by indicating the site most susceptible to nucleophilic attack (deprotonation). mdpi.com

Reaction Mechanisms: For reactions involving this compound, computational chemistry can be used to map out the entire reaction pathway. This involves:

Calculating the geometries and energies of reactants, transition states, intermediates, and products.

Determining activation energies, which provides information about reaction rates.

Visualizing the transition state structure to understand how bonds are formed and broken.

For example, in a catalyzed reaction such as C-H activation, computational studies can model the interaction between the substrate (the benzoic acid) and the catalyst. This can reveal non-covalent interactions that are responsible for accelerating the reaction and can explain the observed regioselectivity. nih.gov

Table 3: Key Computational Descriptors for Assessing Reactivity of this compound

Descriptor Definition Predicted Influence on Reactivity
Fukui Function (f⁻) Indicates the propensity of a site to undergo an electrophilic attack. Highlights regions susceptible to attack by electrophiles, likely the electron-rich aromatic ring.
Fukui Function (f⁺) Indicates the propensity of a site to undergo a nucleophilic attack. Identifies the most acidic proton (on the carboxyl group) as the primary site for deprotonation. mdpi.com
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO gap indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecule's surface. Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for electrostatic interactions.

Reactivity and Reaction Pathways of 3 Fluoro 2,6 Dimethylbenzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The reactivity of the carboxyl group in 3-Fluoro-2,6-dimethylbenzoic acid is significantly influenced by the steric hindrance imposed by the two adjacent methyl groups. This "doubly ortho-substituted" or "hindered" nature makes nucleophilic attack at the carboxyl carbon more difficult compared to less substituted benzoic acids.

Esterification and Transesterification Reactions

Esterification of this compound, the reaction with an alcohol to form an ester, is challenging due to the steric shielding of the carboxylic acid group by the flanking methyl groups at the C2 and C6 positions. Standard acid-catalyzed esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), proceed slowly and may require more forceful conditions.

Advanced catalytic methods have been developed for the esterification of fluorinated aromatic carboxylic acids. For instance, metal-organic frameworks like UiO-66-NH2 have been employed as heterogeneous catalysts for the methyl esterification of various fluorobenzoic acids using methanol. rsc.org Such methods can offer improved yields and reduced reaction times compared to traditional homogeneous catalysts like the BF3·MeOH complex. rsc.org The mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen, which activates the carboxyl group toward nucleophilic attack by the alcohol. rsc.org For sterically hindered acids like 2,4,6-trimethylbenzoic acid, it has been proposed that the formation of a highly reactive acylium ion (R-C+=O) is a key step. rsc.org

Table 1: Comparison of Esterification Methods for Fluorinated Benzoic Acids

Method Catalyst Reagents Typical Conditions Notes
Fischer-Speier H₂SO₄ (conc.) Alcohol (e.g., Methanol) Reflux Standard method, may be inefficient for sterically hindered acids.
Boron Trifluoride BF₃·MeOH Methanol Heating A traditional derivatizing agent for GC-MS analysis. rsc.org
Heterogeneous UiO-66-NH₂ Methanol Heating Can reduce reaction times and improve yields for fluorobenzoic acids. rsc.org

Amidation and Peptide Coupling Applications

The formation of amides from this compound by reaction with amines is also severely hampered by steric hindrance. Studies on the closely related 2,6-dimethylbenzoic acid have shown that many common peptide coupling reagents are ineffective. luxembourg-bio.com For example, reagents such as COMU-collidine and TPTU-NMI fail to couple the sterically hindered acid with amines. luxembourg-bio.com

However, certain reagent combinations have shown success under more demanding conditions. The use of diisopropylcarbodiimide (DIC) in combination with the additive 6-Cl-HOBt (HOPO) has been shown to facilitate the amidation of 2,6-dimethylbenzoic acid, albeit requiring elevated temperatures (70 °C) and extended reaction times. luxembourg-bio.com This indicates that while challenging, the synthesis of amides from this compound is feasible with the appropriate selection of potent coupling agents and reaction conditions. Isocyanates can also react with carboxylic acids to form amides, typically generating CO2 as the only byproduct, which can be an alternative route. researchgate.net

Formation of Acid Halides and Anhydrides

The conversion of this compound into more reactive derivatives like acid halides and anhydrides is a common strategy to overcome its inherent steric hindrance. Acid chlorides are particularly useful intermediates. The standard method for this transformation involves reacting the carboxylic acid with thionyl chloride (SOCl₂), often under reflux conditions. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acid chloride. Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be used.

The resulting 3-fluoro-2,6-dimethylbenzoyl chloride would be a highly reactive intermediate, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions, thereby bypassing the steric limitations of the parent carboxylic acid.

Anhydride (B1165640) formation is also a viable pathway. For example, 3-acetoxy-2-methylbenzoic anhydride has been synthesized from the corresponding 3-fluoro-2-methylbenzoic acid, demonstrating the feasibility of this type of transformation. ossila.com

Table 2: Reagents for Acid Chloride Formation

Reagent Formula Typical Byproducts Key Features
Thionyl Chloride SOCl₂ SO₂(g), HCl(g) Gaseous byproducts simplify product isolation.
Phosphorus Pentachloride PCl₅ POCl₃(l), HCl(g) Effective but produces a liquid byproduct that must be separated.
Oxalyl Chloride (COCl)₂ CO(g), CO₂(g), HCl(g) Highly reactive, useful for milder conditions, but more expensive.

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is generally a difficult reaction for aromatic carboxylic acids due to the strength of the sp² C-C bond between the ring and the carboxyl group. This reaction typically requires harsh conditions, such as heating with a strong base like soda lime (a mixture of NaOH and CaO). firsthope.co.in The reaction proceeds through the formation of a carboxylate salt, followed by the elimination of CO₂ to generate a carbanion intermediate, which is then protonated by a source in the reaction mixture to yield the final product, 1-fluoro-2,4-dimethylbenzene. The presence of electron-donating methyl groups on the ring may slightly destabilize the carbanion intermediate, making the reaction less favorable than for benzoic acid itself.

Reactions on the Aromatic Ring System

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is governed by the combined directing and activating/deactivating effects of the three substituents. wikipedia.org

Electrophilic Aromatic Substitution (considering directing effects of fluorine and methyl groups)

The outcome of an electrophilic attack on the aromatic ring of this compound depends on a complex interplay of electronic and steric factors from the existing substituents. The two available positions for substitution are C4 and C5.

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and acts as a deactivating, meta-director. firsthope.co.inorganicchemistrytutor.com It will therefore direct incoming electrophiles to the C5 position.

Methyl Groups (-CH₃): Located at C2 and C6, these are electron-donating through an inductive effect and hyperconjugation. khanacademy.org They are activating, ortho-, para-directors. The C2-methyl group directs to positions C4 (ortho) and C6 (para, blocked). The C6-methyl group directs to position C5 (ortho).

Analysis of Potential Substitution Sites:

Position C4: This position is ortho to the fluorine atom and ortho to the C2-methyl group. Both of these groups direct activatingly towards this site. It is meta to the deactivating carboxyl group.

Position C5: This position is meta to the fluorine atom, para to the C2-methyl group, and ortho to the C6-methyl group. It is also the position that is meta to the carboxyl group.

The directing effects are therefore in conflict. However, the powerful ortho-, para-directing nature of the two methyl groups and the fluorine, combined with the fact that two of these groups (C2-Me and C3-F) direct to C4, suggests that substitution at the C4 position is likely to be the major pathway in reactions like nitration or halogenation. ossila.com The deactivating effect of the carboxyl group is felt at both positions, but the cumulative activating effects at C4 would likely overcome the deactivation more effectively than at C5.

Table 3: Summary of Directing Effects for Electrophilic Substitution

Substituent Position Electronic Effect Directing Influence
-COOH C1 Deactivating (Inductive/Resonance) meta (to C5) firsthope.co.in
-CH₃ C2 Activating (Inductive/Hyperconjugation) ortho, para (to C4) khanacademy.org
-F C3 Deactivating (Inductive), Donating (Resonance) ortho, para (to C4) libretexts.orgopenstax.org
-CH₃ C6 Activating (Inductive/Hyperconjugation) ortho, para (to C5) khanacademy.org

Nucleophilic Aromatic Substitution at the Fluorine Position

This compound can undergo nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile. This reactivity is influenced by the electronic properties of the aromatic ring and the nature of the attacking nucleophile. The presence of the electron-withdrawing carboxylic acid group, along with the two methyl groups, modifies the electron density of the benzene ring, affecting the feasibility and outcome of such substitutions.

Studies on similar fluorinated benzoic acids have shown that the displacement of the fluorine atom is possible with various nucleophiles, including organolithium and Grignard reagents. researchgate.net For instance, the reaction of 2-fluoro- and 2-methoxybenzoic acids with lithioamides has been shown to proceed under mild conditions to yield N-aryl and N-alkyl anthranilic acids. researchgate.net While this is a different isomer, it demonstrates the principle of SNAr on a related structure. The reaction is believed to proceed through a pre-coordination of the organometallic reagent with the substrate, followed by an addition/elimination mechanism. researchgate.net

The table below summarizes representative nucleophilic aromatic substitution reactions on fluorinated benzoic acid derivatives, illustrating the types of nucleophiles and general conditions that could potentially be applied to this compound.

SubstrateNucleophileProductReference
2-Fluorobenzoic acidLithioamidesN-Alkyl/Aryl anthranilic acids researchgate.net
2,4,6-TrinitrochlorobenzeneNaOH2,4,6-Trinitrophenol libretexts.org
p-ChloronitrobenzeneOH⁻p-Nitrophenol libretexts.org
o-ChloronitrobenzeneOH⁻o-Nitrophenol libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Benzoic Acid Derivatives and Analogs.

Ortho-Metalation and Functionalization of Adjacent Positions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For benzoic acids, the carboxylate group can act as a directing group. nih.govorganic-chemistry.org The deprotonation usually occurs at the position ortho to the carboxylate. In the case of this compound, the positions adjacent to the carboxylic acid are occupied by methyl groups. However, the fluorine and methyl groups themselves can also influence the regioselectivity of metalation.

Research on substituted benzoic acids has demonstrated the utility of this approach. For example, unprotected 2-methoxybenzoic acid can be selectively deprotonated at the C3 position (ortho to the carboxylate) using s-BuLi/TMEDA. nih.govorganic-chemistry.org A change in the base system to n-BuLi/t-BuOK can lead to a reversal of regioselectivity, with deprotonation occurring at the C6 position (ortho to the methoxy (B1213986) group). nih.govorganic-chemistry.org This highlights the subtle interplay of directing groups and reaction conditions in determining the outcome of ortho-metalation.

Given the structure of this compound, potential sites for metalation would be the C4 and C5 positions. The directing ability of the carboxylate would favor deprotonation at an adjacent position if one were available. The fluorine atom can also act as a directing group, although it is generally considered a weaker directing group than a carboxylate. The steric hindrance from the two methyl groups at the 2 and 6 positions would likely play a significant role in the accessibility of any potential lithiation sites.

The following table presents examples of directed ortho-metalation on substituted benzoic acids, showcasing the directing groups, reagents, and resulting functionalization.

SubstrateDirecting Group(s)ReagentsPosition of FunctionalizationReference
2-Methoxybenzoic acid-COOH, -OCH₃s-BuLi/TMEDAC3 (ortho to -COOH) nih.govorganic-chemistry.org
2-Methoxybenzoic acid-COOH, -OCH₃n-BuLi/t-BuOKC6 (ortho to -OCH₃) nih.govorganic-chemistry.org
Anisole-OCH₃n-BuLiortho to -OCH₃ wikipedia.org

Table 2: Examples of Directed Ortho-Metalation Reactions.

Role as an Additive or Co-catalyst in Organic Reactions

While specific studies detailing the use of this compound as an additive or co-catalyst are not prevalent in the searched literature, the structural motifs present in this molecule suggest potential applications in influencing the outcomes of organic reactions. Carboxylic acids, in general, can act as co-catalysts or additives in various transformations, often through proton transfer or by modifying the properties of the main catalyst.

Influence on Regioselectivity and Stereoselectivity in Catalytic Processes

The presence of both a carboxylic acid group and a fluorine atom could allow this compound to participate in reactions where hydrogen bonding or electronic effects are crucial for controlling selectivity. For instance, in certain catalytic cycles, a carboxylic acid can act as a proton shuttle or can coordinate to a metal center, thereby influencing the steric and electronic environment around the active site. This can have a direct impact on the regioselectivity and stereoselectivity of the reaction.

The fluorine atom, with its high electronegativity, can also influence the acidity of the carboxylic acid and participate in non-covalent interactions, which could be exploited in enantioselective catalysis. For example, in Au(I)-catalyzed hydrofluorination of alkynes, directing groups are used to achieve high regio- and stereoselectivity. nih.gov While not a direct example of its use as an additive, this illustrates how the functionalities present in this compound can play a role in directing chemical reactions.

Although no direct evidence was found for this compound, the principles of using structurally related molecules as additives suggest its potential utility. For example, the use of amino acids as transient directing groups in palladium-catalyzed reactions has been reported to control the site-selectivity and enantioselectivity of C-F bond formation. nih.gov This suggests that a molecule like this compound could potentially be explored for similar purposes.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is not extensively documented in the provided search results. However, general principles of photochemistry and electrochemistry of aromatic compounds can be applied to predict its potential reactivity.

Aromatic carboxylic acids can undergo photochemical reactions such as decarboxylation upon UV irradiation. The fluorine substituent and the methyl groups could influence the efficiency and pathway of such reactions by altering the electronic structure and stability of the resulting radical intermediates.

In terms of electrochemical reactivity, the carboxylic acid group can be reduced at a cathode, and the aromatic ring can be oxidized at an anode. The presence of the fluorine atom, being highly electronegative, would make the aromatic ring more difficult to oxidize compared to the non-fluorinated analogue. The potential at which these redox processes occur would be specific to the molecule and would need to be determined experimentally.

While specific studies on the photochemical and electrochemical reactivity of this compound are not available in the search results, the reactivity of similar aromatic compounds can provide some insights. For example, the electrochemical behavior of various substituted benzoic acids has been studied, revealing how substituents affect their oxidation and reduction potentials.

Synthesis and Characterization of Advanced Derivatives of 3 Fluoro 2,6 Dimethylbenzoic Acid

Esters, Amides, and Imides Incorporating the Benzoic Acid Scaffold

The carboxylic acid group of 3-fluoro-2,6-dimethylbenzoic acid is a prime site for derivatization to form esters, amides, and imides. These functional group transformations are fundamental in organic synthesis and are employed to modify the chemical and physical properties of the parent molecule.

Esters are commonly synthesized through Fischer esterification, reacting the benzoic acid with an alcohol under acidic catalysis, or by converting the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) before reaction with an alcohol. For sterically hindered acids like this compound, the acyl chloride route is often more efficient.

Amides are typically prepared by reacting the corresponding acyl chloride with a primary or secondary amine. sphinxsai.com The use of a base is often required to neutralize the HCl byproduct. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct reaction between the carboxylic acid and an amine. A particularly effective method involves the use of N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid, which then reacts with the amine to form the amide bond. epo.org

Imides , specifically those derived from dicarboxylic acids, are another important class of derivatives. While the synthesis of a simple imide from this compound is not straightforward, the molecule can be incorporated into more complex imide structures. For instance, maleimide (B117702) derivatives can be prepared by reacting an amine with maleic anhydride to form a maleamic acid, which is then cyclized. google.com

Derivative TypeGeneral Synthesis MethodReactantsKey Conditions
Ester Acyl Chloride Method3-Fluoro-2,6-dimethylbenzoyl chloride, AlcoholBase (e.g., pyridine, triethylamine)
Amide CDI ActivationThis compound, N,N'-Carbonyldiimidazole, AmineAnhydrous solvent (e.g., DCM, THF)
Amide Acyl Chloride Method3-Fluoro-2,6-dimethylbenzoyl chloride, AmineBase (e.g., triethylamine)

Halogenated Derivatives with Varying Fluorine Content or Position

Further halogenation of the this compound core or altering the position of the existing fluorine atom can lead to derivatives with significantly different electronic and steric properties. Such modifications are often pursued to fine-tune the molecule's reactivity and intermolecular interactions.

Halogen exchange reactions are a primary method for varying the halogen substituent. The Finkelstein reaction, for example, allows for the conversion of alkyl chlorides or bromides to iodides and can be adapted for aromatic systems under specific catalytic conditions. wikipedia.orgfrontiersin.org Conversely, the Swarts reaction is employed to introduce fluorine by treating chlorinated compounds with metal fluorides. youtube.com

Direct fluorination of the aromatic ring is challenging to control, but modern methods using electrophilic fluorine sources like Selectfluor® can offer pathways to polyfluorinated derivatives. Another approach involves the use of boron trihalides (e.g., BCl₃, BBr₃) which can facilitate halogen exchange at C-F bonds, potentially allowing for the replacement of the fluorine atom with other halogens. nsf.gov

The synthesis of these derivatives often starts from a differently halogenated precursor, followed by the introduction of the carboxylic acid and methyl groups. For example, a compound like 3-bromo-2-fluoro-6-methylbenzoic acid could serve as a precursor for further modifications. nih.gov

Reaction TypeDescriptionReagentsPotential Application
Aromatic Finkelstein Reaction Exchange of Cl or Br for ICopper(I) iodide, diamine ligandsIntroduction of iodine to the aromatic ring
Swarts Reaction Exchange of Cl for FMetal fluorides (e.g., KF, SbF₃)Introduction of additional fluorine atoms
Boron Trihalide Exchange Exchange of F for Cl or BrBCl₃, BBr₃Replacement of the existing fluorine atom

Derivatives with Modified Methyl Substituents (e.g., oxidation to formyl or hydroxyl)

Modification of the methyl groups provides another avenue for creating advanced derivatives. Oxidation of one or both methyl groups to formyl (aldehyde) or hydroxyl (alcohol) functionalities introduces new reactive sites and can dramatically alter the molecule's properties and potential applications, for instance, in the synthesis of complex pharmaceutical intermediates.

Selective oxidation of benzylic methyl groups can be challenging due to the potential for over-oxidation to the carboxylic acid. However, specific methods have been developed to achieve this transformation. One such method is electrochemical oxidation. The site-selective electrooxidation of methylarenes in the presence of an alcohol can yield aromatic acetals, which can then be readily hydrolyzed to the corresponding aldehydes under mild acidic conditions. nih.gov This method avoids the use of harsh chemical oxidants and can offer high selectivity.

Another approach involves radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) under photochemical or radical initiation. The resulting benzylic bromide is a versatile intermediate that can be converted to an alcohol by nucleophilic substitution with water or a hydroxide (B78521) source, or to an aldehyde via methods like the Sommelet reaction or by oxidation of the intermediate alcohol.

TransformationMethodReagentsIntermediate/Product
Oxidation to Aldehyde Electrochemical OxidationMethanol, Electrolyte (e.g., Et₄NPF₆)Dimethyl acetal, then aldehyde upon hydrolysis
Oxidation to Aldehyde Radical Bromination/OxidationNBS, AIBN; then DMSO (Kornblum oxidation)Benzylic bromide, then aldehyde
Oxidation to Alcohol Radical Bromination/HydrolysisNBS, AIBN; then H₂O or OH⁻Benzylic bromide, then alcohol

Coordination Complexes and Metal-Organic Frameworks (MOFs)

Metal complexes are typically synthesized by reacting a deprotonated form of the ligand (3-fluoro-2,6-dimethylbenzoate) with a metal salt in a suitable solvent. The choice of metal ion, solvent, and reaction conditions (e.g., temperature, pH) can influence the stoichiometry and structure of the resulting complex. Characterization of these complexes is performed using techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structure, along with spectroscopic methods like IR (to observe the coordination of the carboxylate group) and UV-Vis spectroscopy.

As a ligand, 3-fluoro-2,6-dimethylbenzoate can exhibit several coordination modes. The carboxylate group can coordinate to a metal center in a monodentate fashion (using one oxygen atom), a bidentate chelating fashion (both oxygen atoms coordinating to the same metal), or a bidentate bridging fashion (each oxygen atom coordinating to a different metal center). The presence of the ortho-methyl groups can sterically hinder certain coordination modes, potentially favoring the formation of specific, well-defined structures. The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, which can further influence the packing of the complexes in the solid state. The use of fluorinated linkers in MOF synthesis has been shown to be a valuable strategy for creating new structures, sometimes leading to the formation of unusual metal cluster nodes. digitellinc.comnih.gov

The directional and reversible nature of metal-ligand coordination bonds makes them ideal for the self-assembly of complex supramolecular architectures. nih.gov By carefully selecting the geometry of the metal coordination sphere and the design of the organic ligand, it is possible to construct discrete polynuclear complexes (like molecular triangles or squares) or infinite, porous networks (MOFs). nih.govresearchgate.net this compound, acting as a monotopic linker, can function as a terminal or capping ligand in discrete complexes. If used in conjunction with polytopic linkers, it can act as a modulator, influencing the final structure and porosity of a MOF by competing for coordination sites during the self-assembly process. nih.gov The resulting frameworks can exhibit properties useful in gas storage, separation, and catalysis. rsc.org

FeatureDescriptionInfluencing Factors
Coordination Modes Monodentate, bidentate chelating, bidentate bridging.Steric hindrance from methyl groups, nature of the metal ion.
Supramolecular Structure Discrete complexes or infinite frameworks (MOFs).Metal coordination geometry, reaction conditions, presence of other linkers.
Self-Assembly Spontaneous formation of ordered structures via metal-ligand bonds.Reversibility of coordination, thermodynamic and kinetic factors.

Incorporation into Heterocyclic Systems

The strategic incorporation of the this compound moiety into heterocyclic scaffolds is an area of growing interest in medicinal chemistry and materials science. The unique substitution pattern of this benzoic acid derivative, featuring a fluorine atom and two methyl groups ortho to the carboxylic acid, imparts specific steric and electronic properties that can influence the chemical reactivity and biological activity of the resulting heterocyclic compounds. Research in this area focuses on developing synthetic methodologies to construct diverse heterocyclic systems and characterizing their structural and functional properties.

While direct cyclization reactions involving this compound to form common heterocycles like quinazolines, triazoles, or thiadiazoles are not extensively documented in publicly available literature, the principles of heterocyclic synthesis suggest plausible pathways for its utilization. The carboxylic acid functionality can be readily converted into a variety of reactive intermediates, such as acid chlorides, esters, or amides, which can then participate in cyclization reactions.

For instance, the conversion of this compound to its corresponding acid chloride would provide a reactive electrophile for the synthesis of various heterocyclic systems. Reaction with appropriate dinucleophiles could lead to the formation of six-membered heterocycles. Similarly, transformation into an amide followed by further functionalization and cyclization could yield five- or six-membered nitrogen-containing heterocycles.

Although specific examples involving this compound are scarce in the surveyed literature, the synthesis of structurally related heterocyclic systems provides a framework for potential research directions. For example, the synthesis of quinazolinones often proceeds from anthranilic acid derivatives. While not a direct derivative, functionalization of the 3-fluoro-2,6-dimethylbenzoyl moiety could potentially lead to precursors amenable to similar cyclization strategies.

The characterization of any newly synthesized heterocyclic derivatives would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would be crucial for elucidating the precise connectivity of atoms and confirming the successful incorporation of the 3-fluoro-2,6-dimethylphenyl group. Mass spectrometry would be employed to determine the molecular weight and fragmentation patterns of the synthesized compounds.

Further research is required to explore the full potential of this compound as a building block in heterocyclic synthesis. The development of novel synthetic routes and the characterization of the resulting compounds will be essential for unlocking their potential applications.

Applications in Advanced Materials and Chemical Synthesis Non Clinical

As a Building Block for Specialty Polymers and Organic Materials

While direct, specific examples of the incorporation of 3-Fluoro-2,6-dimethylbenzoic acid into specialty polymers are not extensively documented in publicly available research, its structural features suggest its potential as a valuable monomer or modifying agent. The introduction of fluorine atoms into polymer structures is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and hydrophobicity. The fluorine atom and methyl groups on the benzoic acid ring can impart unique solubility and conformational characteristics to a polymer chain.

The reactivity of the carboxylic acid group allows for its participation in various polymerization reactions, including polyesterification and polyamidation. By analogy with other fluorinated aromatic carboxylic acids, this compound could be employed to synthesize polymers with tailored refractive indices, dielectric constants, and gas permeability properties, making them suitable for applications in optical films, electronic packaging, and separation membranes. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid could also influence the polymer architecture, potentially leading to materials with increased amorphous content and modified mechanical properties.

In Coordination Chemistry and Luminescent Materials (by analogy with related benzoic acids)

Although specific studies on the coordination chemistry of this compound are not prominent, the behavior of related benzoic acid derivatives provides a strong basis for analogy. Aromatic carboxylic acids are widely used as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to their ability to bind to metal ions in various coordination modes.

Lanthanide complexes with aromatic carboxylic acid ligands are of particular interest due to their potential applications as luminescent materials. The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. For instance, lanthanide complexes with 2-fluorobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine have been synthesized and shown to exhibit characteristic fluorescence. consensus.app Similarly, lanthanide complexes with 3,4,5-triethoxybenzoic acid and 1,10-phenanthroline (B135089) have demonstrated characteristic luminescence of the Eu³⁺ ion. rsc.org Research on lanthanide complexes with 3-dimethylaminobenzoic acid has also highlighted the role of the organic ligand in sensitizing lanthanide luminescence. mdpi.com

Given these examples, it is highly probable that this compound could serve as an effective ligand for the formation of luminescent lanthanide complexes. The presence of the fluorine atom can influence the electronic properties of the ligand and, consequently, the energy transfer process and the photophysical properties of the resulting complex. The dimethyl substitution pattern may also affect the crystal packing and stability of the coordination compounds.

Table 1: Examples of Related Benzoic Acid Ligands in Luminescent Lanthanide Complexes

Benzoic Acid DerivativeAncillary LigandLanthanide Ion(s)Observed Property
2-Fluorobenzoic acid5,5′-Dimethyl-2,2′-bipyridineNot specifiedCharacteristic fluorescence consensus.app
3,4,5-Triethoxybenzoic acid1,10-PhenanthrolineEu³⁺Characteristic emission of Eu³⁺ rsc.org
3-Dimethylaminobenzoic acid5,5′-Dimethyl-2,2′-bipyridineGd(III), Tb(III)Fluorescence mdpi.com

As an Intermediate in Fine Chemical Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. wikipedia.org Fluorinated benzoic acids, in particular, are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.comnih.gov The introduction of a fluorine atom can significantly alter the biological activity and physicochemical properties of a target molecule. lookchem.com

While specific, large-scale industrial applications of this compound as an intermediate are not widely reported, its structure makes it a potentially valuable precursor. For example, various substituted benzoic acids are used in the synthesis of pesticides and drugs. epo.org The general synthetic utility of benzoic acid derivatives is well-established, with the carboxylic acid group allowing for a variety of chemical transformations. wikipedia.orgacs.org The synthesis of other substituted benzoic acids, such as 3,5-dimethylbenzoic acid, highlights the industrial interest in this class of compounds. google.comgoogle.com

The presence of the fluoro and dimethyl groups on the aromatic ring of this compound provides a unique substitution pattern that could be leveraged to create novel and complex chemical entities. Its use as a starting material in multi-step syntheses could lead to the development of new active ingredients for various applications.

Development of Novel Catalytic Systems Utilizing the Compound as a Ligand or Additive

The use of benzoic acid derivatives as ligands or additives in transition-metal-catalyzed reactions is an active area of research. scispace.com These molecules can play a crucial role in modulating the reactivity and selectivity of a catalytic system. For instance, benzoic acid derivatives have been employed in palladium-catalyzed C-H bond functionalization reactions. nih.govnih.gov

Although there are no specific reports detailing the use of this compound in catalysis, its structural features suggest potential applications. The carboxylic acid group can coordinate to a metal center, and the electronic effects of the fluorine and methyl substituents could influence the catalytic activity. In some catalytic cycles, benzoic acid derivatives are used to facilitate protonolysis or to act as a co-catalyst.

The development of new catalytic systems often relies on the fine-tuning of ligand properties. The unique electronic and steric environment of this compound could make it a candidate for investigation as a ligand in various catalytic transformations, such as cross-coupling reactions or C-H activation. Research on iridium-catalyzed C-H bond functionalization of benzoic acid highlights the potential for this class of compounds to participate directly in catalytic cycles. acs.org

Future Research Directions and Emerging Opportunities for 3 Fluoro 2,6 Dimethylbenzoic Acid

Sustainable and Eco-Friendly Synthetic Methodologies

The development of green and sustainable methods for the synthesis of 3-Fluoro-2,6-dimethylbenzoic acid is a key area of future research. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future methodologies will likely focus on cleaner, more efficient, and atom-economical approaches.

One promising avenue is the direct oxidation of 3-fluoro-2,6-dimethylxylene. Research into the green oxidation of xylenes (B1142099) to their corresponding carboxylic acids provides a strong foundation for this approach. For instance, processes utilizing UV irradiation-enhanced ozonation in solvents like acetonitrile (B52724) have shown high yields for the conversion of p-xylene (B151628) to terephthalic acid and could be adapted for the synthesis of this compound. researchgate.netfigshare.com Such methods avoid the use of corrosive solvents and heavy metal catalysts. researchgate.netfigshare.com Another sustainable strategy involves the use of supercritical water as a medium for the aerobic oxidation of xylenes, which can be performed with or without catalysts like cobalt(II) and manganese(II) bromides. psu.edu The selective oxidation of the two methyl groups in a stepwise and controlled manner to achieve the desired benzoic acid without over-oxidation to phthalic acid derivatives will be a critical challenge to address.

Furthermore, the development of biocatalytic routes represents a frontier in the sustainable synthesis of benzoic acid derivatives. While the biosynthesis of aminobenzoic acids from glucose is established, engineering microorganisms to produce highly substituted and halogenated benzoic acids like this compound from simple feedstocks is a long-term goal that aligns with the principles of a circular economy. mdpi.com

Synthetic ApproachPotential AdvantagesKey Challenges
UV-Enhanced Ozonation Avoids corrosive solvents and metal catalysts. researchgate.netfigshare.comControlling selectivity to prevent over-oxidation.
Supercritical Water Oxidation Uses a green solvent and can be catalyst-free. psu.eduHigh temperature and pressure requirements.
Biocatalysis Utilizes renewable feedstocks and mild conditions. mdpi.comEngineering specific enzymatic pathways.

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound, particularly when developing novel and sustainable methods, advanced in-situ spectroscopic monitoring techniques will be indispensable. Real-time analysis of reaction kinetics, intermediates, and byproducts can lead to improved yields, purity, and process safety.

Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring organic reactions in real-time. mdpi.commit.eduhhu.denih.gov For instance, in-situ FTIR can be employed to monitor the progress of reactions involving organometallic intermediates, which might be used in the synthesis of polysubstituted aromatic compounds. rsc.org An electrochemical cell coupled with a recycle loop through a transmission FTIR cell would allow for continuous monitoring of reaction progress. mdpi.comnumberanalytics.com This would be particularly valuable for optimizing electrochemical synthesis routes.

The application of these techniques can provide a molecular-level understanding of the reaction mechanism, enabling precise control over reaction parameters. For example, monitoring the characteristic vibrational modes of the starting materials, intermediates, and the final product would allow for the determination of the reaction endpoint with high accuracy, preventing unnecessary energy consumption and the formation of degradation products.

Spectroscopic TechniqueInformation GainedPotential Application in Synthesis
In-situ FTIR Functional group transformations, reaction kinetics. hhu.deMonitoring the oxidation of methyl groups.
Raman Spectroscopy Molecular fingerprinting, real-time concentration changes. mdpi.commit.eduTracking the formation of the carboxylic acid.
Benchtop NMR Structural elucidation of intermediates. magritek.comCharacterizing transient species in the reaction mixture.

Integration with Machine Learning and Artificial Intelligence for Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of synthetic routes for complex molecules like this compound. These computational tools can predict reaction outcomes, suggest novel synthetic pathways, and optimize reaction conditions, thereby accelerating the research and development process.

AI/ML ApplicationFunctionRelevance to this compound
Retrosynthesis Planning Proposes synthetic routes from target to starting materials. rsc.orgoptimlpse.co.ukIdentifying efficient and novel synthetic pathways.
Regioselectivity Prediction Predicts the site of reaction on a molecule. researchgate.netrajatmaji.comlookchem.comGuiding selective functionalization of the aromatic ring.
Property Prediction Forecasts the physical and chemical properties of a molecule. nih.govresearchgate.netacs.orgresearchgate.netAiding in the design of derivatives with specific applications.

Exploration of New Material Science Applications (e.g., electronic, optical)

The unique combination of a fluorine atom and two methyl groups in this compound suggests its potential as a building block for advanced materials with novel electronic and optical properties. The high electronegativity of fluorine can significantly influence the electronic characteristics of organic molecules.

Fluorinated aromatic compounds are known to have lower HOMO and LUMO energy levels, which can facilitate electron injection and enhance resistance to oxidative degradation. rsc.org This makes them promising candidates for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of fluorine can also influence the solid-state packing of molecules, potentially leading to enhanced charge carrier mobility. rsc.org Research into the photophysical properties of fluorinated tolanes has shown that the position of fluorine substituents plays a key role in achieving high photoluminescence efficiencies. mdpi.com By incorporating this compound into larger conjugated systems, it may be possible to develop new materials with tailored electronic and optical properties for a range of applications.

The steric hindrance provided by the ortho-methyl groups can also be exploited to control the conformation and packing of polymers and other materials, potentially leading to materials with unique morphologies and properties. For instance, the incorporation of bulky, non-coplanar groups can improve the optical transparency of polyimide films. researchgate.net

Potential ApplicationRole of this compoundKey Properties to Investigate
Organic Electronics As a building block for organic semiconductors.HOMO/LUMO levels, charge mobility, stability.
Optical Materials As a component of photoluminescent molecules or polymers.Photoluminescence quantum yield, emission spectra. mdpi.com
High-Performance Polymers As a monomer to impart specific properties.Thermal stability, optical transparency, solubility. researchgate.net

Design of Complex Supramolecular Assemblies with Tunable Properties

The carboxylic acid group of this compound is a versatile functional group for directing the formation of supramolecular assemblies through hydrogen bonding. The presence of the fluorine and methyl substituents provides additional avenues for controlling the self-assembly process through other non-covalent interactions.

The design of complex supramolecular structures with tunable properties is a rapidly growing field of research. Benzoic acid derivatives are known to form robust hydrogen-bonded dimers, which can be used as building blocks for constructing larger architectures such as supramolecular polymers. rsc.orgmdpi.com The steric hindrance from the two ortho-methyl groups in this compound will likely influence the geometry of these hydrogen-bonded assemblies, potentially leading to novel structures that are not accessible with less hindered benzoic acids.

The fluorine atom can also participate in non-covalent interactions, such as halogen bonding and C-H···F interactions, which can be used to further direct the self-assembly process and stabilize the resulting supramolecular structures. By carefully designing complementary molecules that can interact with the different functional groups of this compound, it should be possible to construct complex, multi-component assemblies with tunable properties. For example, the use of perfluoroalkylated benzoic acid derivatives has been shown to create phase-selective supramolecular gels for environmental applications. figshare.com The study of polymorphism in analogues like 2-((2,6-dimethylphenyl)amino)benzoic acid highlights the subtle interplay of intermolecular forces that can be harnessed in crystal engineering. rsc.orgresearchgate.net

Supramolecular StructureDriving InteractionsPotential Properties/Applications
Supramolecular Polymers Hydrogen bonding, π-π stacking. rsc.orgnih.govResponsive materials, gels.
Co-crystals Hydrogen bonding, halogen bonding.Modified physical properties (e.g., solubility).
Nanoporous Frameworks Directional non-covalent interactions.Guest encapsulation, catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.